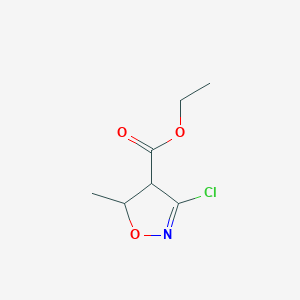![molecular formula C20H23N3O4S B2724449 N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899987-35-0](/img/structure/B2724449.png)
N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is an organic compound characterized by a fusion of diverse functional groups. This compound, noted for its distinct structure, has garnered interest in various scientific fields due to its potential applications in chemistry, biology, and medicine. Its complexity and unique interactions make it a subject of significant research.
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be intricate, often involving multiple steps to ensure precision and purity. Typically, the process begins with the preparation of intermediate compounds, which are then subjected to various reactions such as cyclization, oxidation, and thiolation.
Industrial Production Methods
In an industrial context, the production of this compound involves scalable synthetic routes that prioritize efficiency and cost-effectiveness. Industrial methods often incorporate advanced catalysts and optimized reaction conditions to maximize yield and minimize waste. Strict quality control measures are employed throughout the production process to ensure the consistency and purity of the final product.
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : This reaction can alter the compound's structure, often by increasing the oxidation state of specific atoms.
Reduction: : The compound can be reduced under specific conditions, impacting its electronic properties and reactivity.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new derivatives with altered properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve precise temperature control, pH adjustment, and inert atmospheres to ensure the desired outcome.
Major Products
The products formed from these reactions can vary widely, ranging from simple modifications of the original structure to complex, multi-functional derivatives. These products often exhibit unique properties that can be explored for various applications.
Applications De Recherche Scientifique
N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide has a broad spectrum of scientific research applications:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules.
Biology: : Investigated for its potential interactions with biological systems, including protein binding and enzyme inhibition.
Medicine: : Explored for its therapeutic potential, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: : Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The compound exerts its effects through a combination of molecular interactions and pathways. Its unique structure allows it to bind to specific molecular targets, such as enzymes and receptors, altering their activity and resulting in various biochemical effects. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact mechanisms can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide stands out due to its distinct structural features and versatile reactivity.
List of Similar Compounds
N-cyclohexyl-2-thioacetamide
2,3-dihydrobenzo[b][1,4]dioxin derivatives
Pyrazin-2-yl-thioacetamides
These compounds share some structural similarities but often differ in specific functional groups, leading to variations in their properties and applications.
And there you have it—an in-depth look at this intriguing compound. What caught your eye the most in this breakdown?
Propriétés
IUPAC Name |
N-cyclohexyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-18(22-14-4-2-1-3-5-14)13-28-19-20(25)23(9-8-21-19)15-6-7-16-17(12-15)27-11-10-26-16/h6-9,12,14H,1-5,10-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMGJUMNJPIDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,2,4-trimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B2724366.png)
![4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2724370.png)

![1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2724373.png)



![3-{[1-(3-Chloro-5-fluorobenzoyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2724381.png)
![1-Methyl-4-(4-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2724382.png)

![5-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724384.png)



